Gadolinium chloride(GdCl3), hydrate (8CI,9CI)

Catalog No.
S1515838
CAS No.
19423-81-5
M.F
Cl3GdH2O
M. Wt
281.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gadolinium chloride(GdCl3), hydrate (8CI,9CI)

CAS Number

19423-81-5

Product Name

Gadolinium chloride(GdCl3), hydrate (8CI,9CI)

IUPAC Name

gadolinium(3+);trichloride;hydrate

Molecular Formula

Cl3GdH2O

Molecular Weight

281.6 g/mol

InChI

InChI=1S/3ClH.Gd.H2O/h3*1H;;1H2/q;;;+3;/p-3

InChI Key

SXVCBXHAHBCOMV-UHFFFAOYSA-K

SMILES

O.[Cl-].[Cl-].[Cl-].[Gd+3]

Canonical SMILES

O.[Cl-].[Cl-].[Cl-].[Gd+3]

The exact mass of the compound Gadolinium chloride(GdCl3), hydrate (8CI,9CI) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Gadolinium chloride, hydrate (GdCl₃·xH₂O), is a water-soluble, crystalline solid that serves as a primary source of trivalent gadolinium (Gd³⁺) ions for research and industrial applications. Its key procurement-relevant attribute is providing a reliable and easily handled gadolinium source for aqueous-phase synthesis and formulation, particularly as a precursor for magnetic resonance imaging (MRI) contrast agents and advanced nanomaterials. The compound is typically encountered as a hexahydrate (GdCl₃·6H₂O) and is valued for its straightforward use in processes where direct water solubility is a critical starting point.

Substituting Gadolinium chloride, hydrate with seemingly similar compounds introduces significant process risks and inefficiencies. The anhydrous form (GdCl₃) is extremely hygroscopic, complicating handling and accurate weighing outside of a controlled dry atmosphere. Attempting to create the anhydrous form by heating the hydrate is often counterproductive, as it leads to the formation of inert gadolinium oxychloride (GdOCl) at temperatures above 200°C, compromising precursor purity. Using gadolinium oxide (Gd₂O₃) as an alternative requires an extra, hazardous processing step involving dissolution in concentrated acid to achieve the water solubility inherent to the hydrate. For syntheses where the anion matters, such as specific nanoparticle preparations, substituting with gadolinium nitrate can alter reaction kinetics and final product morphology, making the chloride form essential for reproducibility.

Superior Processability: Avoids Unwanted Oxychloride Formation During Thermal Processing

Attempting to dehydrate GdCl₃·6H₂O by heating does not yield pure anhydrous GdCl₃. Instead, hydrolysis begins to occur in the 200–275°C range, forming gadolinium oxychloride (GdOCl), an often undesirable and less reactive byproduct. This contrasts with the use of true anhydrous GdCl₃, which is stable to its melting point of 609°C in an inert atmosphere. The formation of GdOCl from the hydrate makes it an unsuitable starting material for high-temperature solid-state reactions that require pure anhydrous chloride.

Evidence DimensionThermal Decomposition Onset of Impurity Formation (in air/inert atmosphere)
Target Compound DataForms GdOCl impurity via hydrolysis starting at ~200-275°C
Comparator Or BaselineAnhydrous GdCl₃: Thermally stable to melting point (609°C) without oxychloride formation under inert conditions.
Quantified DifferenceOver 300°C lower temperature for onset of chemical decomposition into an impurity compared to the stable melting point of the anhydrous form.
ConditionsThermal analysis (Thermogravimetry/DSC) upon heating from room temperature.

This dictates the choice of precursor: use the hydrate for low-temperature solution chemistry and the anhydrous form for high-temperature solid-state synthesis to prevent critical precursor degradation.

Optimized Handling and Solubility for Aqueous and Polar Solvent Systems

Gadolinium chloride, hydrate is readily soluble in water and polar organic solvents like diethylene glycol (DEG), enabling direct use in solution-based synthesis without a separate dissolution step. This provides a significant handling and process advantage over gadolinium oxide (Gd₂O₃), which is insoluble in water and requires pre-processing with concentrated acids to become soluble. It is also easier to handle than anhydrous GdCl₃, which is highly hygroscopic and requires controlled atmospheric conditions (e.g., a glovebox) to prevent water absorption and ensure accurate weighing.

Evidence DimensionSolubility in Water & Handling Characteristics
Target Compound DataReadily soluble in water; stable for handling in ambient air.
Comparator Or BaselineGadolinium Oxide (Gd₂O₃): Insoluble in water. Anhydrous GdCl₃: Soluble, but highly hygroscopic, requiring controlled atmosphere.
Quantified DifferenceQualitative but critical difference in processing steps: direct dissolution vs. required acid digestion (for Gd₂O₃) or specialized handling (for anhydrous GdCl₃).
ConditionsStandard laboratory conditions for preparing precursor solutions.

Procuring the hydrate form saves processing time, reduces the use of hazardous acids, and simplifies workflows by eliminating the need for specialized handling equipment.

Specified Precursor in High-Performance Nanomaterial Synthesis Protocols

Numerous established and high-impact protocols for synthesizing advanced gadolinium-based nanomaterials explicitly specify the use of gadolinium chloride hydrate (often the hexahydrate) as the required precursor. For instance, the synthesis of ultrasmall gadolinium oxide nanoparticles with high longitudinal relaxivity for T1 MRI contrast is based on the reaction of GdCl₃·xH₂O in tripropylene glycol. Similarly, hydrothermal methods to produce Gd(OH)₃ nanorods and bioinspired synthesis of gadolinium-hybrid nanoparticles also utilize the chloride hydrate as the starting Gd³⁺ source. Using a different salt, such as gadolinium nitrate, would be a deviation from these optimized protocols, risking changes in particle size, crystallinity, and performance.

Evidence DimensionPrecursor Specification in Published Synthesis Methods
Target Compound DataExplicitly cited as the starting material in multiple peer-reviewed synthesis protocols for high-performance nanoparticles.
Comparator Or BaselineOther gadolinium salts (e.g., Gd(NO₃)₃, gadolinium acetate): Not the specified precursor in these key protocols, introducing process variability.
Quantified DifferenceN/A (Binary: Specified vs. Not Specified).
ConditionsPolyol synthesis, hydrothermal synthesis, and biomineralization methods for Gd-based nanoparticles.

To ensure reproducibility and achieve the performance reported in established literature, procuring the exact, specified precursor is the lowest-risk procurement strategy.

Precursor for Solution-Phase Synthesis of Nanoscale MRI Contrast Agents

Due to its direct solubility and use in established protocols, this compound is the appropriate choice for developing and scaling up the synthesis of gadolinium-based nanoparticles (e.g., Gd₂O₃, Gd(OH)₃) intended for use as high-relaxivity T1 contrast agents for magnetic resonance imaging.

Aqueous Stock Solution Preparation for Chelation Chemistry

The compound's excellent water solubility and handling characteristics make it ideal for preparing standardized aqueous stock solutions of Gd³⁺. This is a critical first step in the synthesis of chelated gadolinium complexes, such as Gd-DTPA, used in clinical MRI applications.

Dopant Source for Functional Optical and Electronic Materials

As a readily soluble gadolinium source, it is well-suited for the homogeneous incorporation of Gd³⁺ dopants into host matrices during the solution-based synthesis of materials like optical glasses, laser crystals, and gadolinium yttrium garnets (GYG) for microwave applications.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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